molecular formula C7H14ClNO2 B2868511 Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride CAS No. 2173996-46-6

Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride

Cat. No. B2868511
CAS RN: 2173996-46-6
M. Wt: 179.64
InChI Key: IWMYDVPYOXMXBJ-UHFFFAOYSA-N
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Description

“Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2173996-46-6 . It has a molecular weight of 179.65 and its IUPAC name is methyl 3-methylpyrrolidine-2-carboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for “Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride” is 1S/C7H13NO2.ClH/c1-5-3-4-8-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride” is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Catalysis in Asymmetric Michael Additions

Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride derivatives are used as catalysts in asymmetric Michael additions. One example is the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates in asymmetric (3 + 2) cycloadditions, followed by catalytic hydrogenation, to catalyze these additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Neuroprotection Studies

In neuroprotection studies, derivatives of Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride, such as aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), have been found to be neuroprotective against excitotoxic neuronal degeneration (Battaglia et al., 1998).

Synthesis of Pharmaceutical Compounds

The compound is used in the synthesis of pharmaceutical intermediates, such as 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, showing its significance in drug development (Qing-fang, 2005).

Anticonvulsant Activity

Derivatives of Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride have been synthesized for their potential anticonvulsant activity, illustrating the compound's relevance in neurological drug discovery (Unverferth et al., 1998).

Ring Expansion in Organic Synthesis

The compound is involved in the reductive ring closure and O-deprotection towards 2-(2-hydroxyethyl)-3-methylaziridines, leading to ring expansion and the formation of 3-amino-2-methylpyrrolidines, an important step in organic synthesis (D’hooghe, Aelterman, & de Kimpe, 2009).

Catalysis in N-Arylation of Amides

Methyl 3-methylpyrrolidine-2-carboxylate derivatives, such as (S)-N-methylpyrrolidine-2-carboxylate, are used as efficient ligands in copper-catalyzed Goldberg-type N-arylation of amides with aryl halides (Wang et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 3-methylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-4-8-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMYDVPYOXMXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride

CAS RN

2173996-46-6
Record name methyl 3-methylpyrrolidine-2-carboxylate hydrochloride
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